

Spectroscopic Characterization of 5-Methylpyridine-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Methylpyridine-3-sulfonamide**

Cat. No.: **B1505339**

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of **5-Methylpyridine-3-sulfonamide** ($C_6H_8N_2O_2S$, M.W.: 172.21 g/mol). As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document consolidates predicted spectroscopic data based on foundational principles and empirical data from analogous structures, offering a robust reference for researchers and scientists. We will explore the expected features in Nuclear Magnetic Resonance (1H NMR, ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the spectral patterns.

Introduction and Molecular Structure

5-Methylpyridine-3-sulfonamide belongs to the class of aromatic sulfonamides, a scaffold of significant pharmacological importance. The structural elucidation and purity assessment of such compounds rely heavily on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide synthesizes these analytical perspectives to create a comprehensive spectroscopic signature of the target molecule.

The structural arrangement, featuring a pyridine ring substituted with a methyl group and a sulfonamide group, dictates a unique electronic environment that is reflected in its spectral data.

Caption: Molecular Structure of **5-Methylpyridine-3-sulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. The predicted spectra for **5-Methylpyridine-3-sulfonamide** in a common solvent like DMSO-d₆ are discussed below. The choice of DMSO-d₆ is strategic, as it effectively solubilizes polar compounds and its residual solvent peak does not typically interfere with the aromatic region.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methylpyridine-3-sulfonamide** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Acquisition: Acquire spectra at 298 K. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and accumulating 1024 scans for adequate signal-to-noise ratio.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show distinct signals for the three aromatic protons, the methyl protons, and the sulfonamide protons. The electron-withdrawing sulfonamide group and the electron-donating methyl group exert significant influence on the chemical shifts of the pyridine ring protons.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constants (Hz)	Rationale
H-2	8.9 - 9.1	d (doublet)	$J \approx 2.0$	Deshielded by adjacent nitrogen and the electron-withdrawing SO_2NH_2 group.
H-4	8.2 - 8.4	t (triplet) or dd	$J \approx 2.0$	Influenced by both adjacent ring positions, appearing as a small coupling.
H-6	8.6 - 8.8	d (doublet)	$J \approx 2.0$	Deshielded by adjacent nitrogen.
$-\text{CH}_3$	2.3 - 2.5	s (singlet)	N/A	Typical range for a methyl group on an aromatic ring.
$-\text{SO}_2\text{NH}_2$	7.3 - 7.6	s (singlet, broad)	N/A	Exchangeable protons; signal is often broad and its position is concentration-dependent.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts are governed by the electronegativity of adjacent atoms and the overall electronic distribution within the pyridine ring.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Carbon Assignment	Predicted δ (ppm)	Rationale
C-2	148 - 152	Highly deshielded due to proximity to the electronegative nitrogen atom.[3]
C-3	135 - 139	Carbon bearing the electron-withdrawing sulfonamide group.
C-4	137 - 141	Aromatic CH carbon, deshielded by the adjacent sulfonamide-bearing carbon.
C-5	139 - 143	Carbon bearing the methyl group.
C-6	146 - 150	Deshielded due to proximity to the ring nitrogen.[3]
-CH ₃	17 - 19	Typical range for an aliphatic methyl carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The spectrum of **5-Methylpyridine-3-sulfonamide** is dominated by vibrations from the sulfonamide group and the substituted pyridine ring.

Experimental Protocol: FTIR Data Acquisition

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Utilize a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

Predicted Characteristic IR Absorption Bands

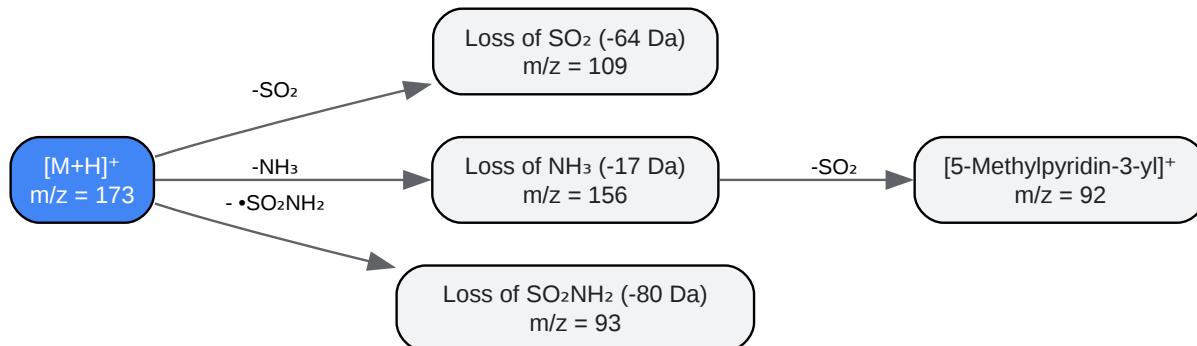
The following table summarizes the key vibrational frequencies expected for the molecule, based on established group frequencies for aromatic sulfonamides and pyridines.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3350 - 3250	N-H Asymmetric & Symmetric Stretch	-SO ₂ NH ₂	Characteristic strong, double peak for a primary sulfonamide. [6]
3100 - 3000	C-H Aromatic Stretch	Pyridine Ring	Common for C-H bonds on an aromatic system.
2980 - 2850	C-H Aliphatic Stretch	-CH ₃	Vibrations from the methyl group.
1600 - 1550	C=N & C=C Ring Stretch	Pyridine Ring	Strong absorptions characteristic of the pyridine aromatic system. [4]
1350 - 1310	S=O Asymmetric Stretch	-SO ₂ NH ₂	A very strong and characteristic absorption for the sulfonyl group. [6]
1180 - 1140	S=O Symmetric Stretch	-SO ₂ NH ₂	Another very strong and key diagnostic peak for the sulfonyl group. [6]
920 - 880	S-N Stretch	-SO ₂ NH ₂	Stretching vibration of the sulfur-nitrogen bond. [7]

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and structural fragments of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is standard for polar molecules like sulfonamides, as it typically yields a prominent protonated molecular ion $[M+H]^+$.

Experimental Protocol: ESI-MS Data Acquisition


- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.
- **Instrumentation:** Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
- **Acquisition:** Acquire the mass spectrum in positive ion mode. For fragmentation analysis (MS/MS), the $[M+H]^+$ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Predicted Molecular Ion and Fragmentation Pattern

The molecular weight of **5-Methylpyridine-3-sulfonamide** is 172.21. Therefore, the protonated molecular ion is expected at:

- $[M+H]^+ = 173.0 \text{ m/z}$

The fragmentation of aromatic sulfonamides is well-documented and typically involves cleavage at the C-S and S-N bonds, as well as the characteristic loss of sulfur dioxide (SO_2).^[8] ^[9]^[10]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. testbook.com [testbook.com]
- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 5. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives [jstage.jst.go.jp]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Methylpyridine-3-sulfonamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1505339#spectroscopic-data-nmr-ir-mass-spec-of-5-methylpyridine-3-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com